Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Lipophilicity Partition coefficient Transdermal drug delivery

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (CAS 88280-81-3) is the octyl ester derivative of orotic acid (uracil-6-carboxylic acid), a pyrimidine-based monocarboxylic acid. This modification replaces the polar carboxylic acid group of the parent compound with a lipophilic C8 alkyl ester chain.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
CAS No. 88280-81-3
Cat. No. B12674162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
CAS88280-81-3
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-8-19-12(17)10-9-11(16)15-13(18)14-10/h9H,2-8H2,1H3,(H2,14,15,16,18)
InChIKeyJVCVWBZTXWYZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (CAS 88280-81-3): Chemical Profile and Lipophilic Property Baseline


Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (CAS 88280-81-3) is the octyl ester derivative of orotic acid (uracil-6-carboxylic acid), a pyrimidine-based monocarboxylic acid [1]. This modification replaces the polar carboxylic acid group of the parent compound with a lipophilic C8 alkyl ester chain. The resulting compound has a molecular formula of C₁₃H₂₀N₂O₄, a molecular weight of 268.31 g/mol, and a computed partition coefficient (XLogP3-AA) of 2.5, reflecting its significantly enhanced lipophilicity compared to the parent acid [1].

Rationale Against Generic Substitution: Physicochemical and Bioavailability Gaps in Simple Orotic Acid Derivatives for Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate Applications


Simple orotic acid and its short-chain esters cannot be interchanged with the octyl ester for applications demanding specific lipophilicity or membrane interaction profiles. The parent acid is severely limited by poor solubility in nonpolar matrices [1], while the stoichiometrically identical but shorter-chain n-butyl ester, though optimized for oral absorption, presents different partitioning and dissolution kinetics [2]. The following evidence details the quantifiable dimension in which octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate offers a distinct physicochemical and functional phenotype.

Quantitative Differentiation Evidence Guide for Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate


Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate vs. Orotic Acid: LogP Difference for Permeation-Relevant Lipophilicity

The octyl ester exhibits a computed LogP (XLogP3-AA) of 2.5, whereas the parent acid, orotic acid, has an experimentally determined and predicted LogP ranging from -0.83 to -1.3 [1][2]. This represents an increase of approximately 3.33 to 3.8 log units, corresponding to a roughly 2000- to 6000-fold shift in partition equilibrium toward lipid phases, directly predicting superior passive membrane diffusion [1].

Lipophilicity Partition coefficient Transdermal drug delivery Physicochemical profiling

Class-Level Justification for Esterification: n-Butyl Orotate's 3.4-Fold Bioavailability Gain Informs the Octyl Orotate Selection Rationale

A series of orotic acid alkyl ester prodrugs were systematically evaluated. The n-butyl ester was identified as having optimal in vitro transport properties and demonstrated a 3.4-fold increase in oral bioavailability in rabbits compared to the methylglucamine salt of orotic acid [1]. Although direct in vivo data for the octyl ester are not published, this class evidence validates the principle that esterification of orotic acid significantly improves pharmacokinetic outcomes, making the octyl ester a structurally and pharmacologically rational candidate for further investigation.

Prodrug design Oral bioavailability Orotic acid ester Pharmacokinetics

Formulation Feasibility: Overcoming the Solubility Deficit of Orotic Acid and Its Salts That Motivates Ester Selection

Unmodified orotic acid is practically insoluble in both water and organic solvents, which renders it unusable for many cosmetic and pharmaceutical formulations [1]. While alkali metal salts are water-soluble, they provide only a temporary effect and cannot be maintained in skin tissue, limiting their practical value [1]. The esterification strategy exemplified by the octyl ester directly addresses this solubility and residence time limitation, providing a lipid-soluble form suitable for sustained-release matrices and oil-based formulations.

Formulation development Solubility Cosmetic chemistry Orotic acid

Procurement-Driven Application Scenarios for Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate Based on Quantitative Differentiation


Development of Transdermal or Topical Delivery Systems Requiring High Membrane Partitioning

The 2000-fold higher lipophilicity of octyl orotate (LogP 2.5) compared to orotic acid (LogP -0.83 to -1.3) [1][2] makes it a prime candidate for passive transdermal delivery formulations where partitioning into the stratum corneum is rate-limiting. This compound can be prioritized in permeation studies over the parent acid or short-chain esters when a lipophilic depot effect is desired.

Preclinical Pharmacokinetic Studies of Orotic Acid Prodrugs with Modified Absorption Profiles

While the n-butyl ester demonstrated optimal oral bioavailability in a class study (3.4-fold increase) [3], the octyl ester’s distinct physicochemical profile (longer alkyl chain) offers a morpholous alternative for investigating the relationship between lipophilicity and absorption. Procurement is indicated for research groups systematically exploring the impact of ester chain length on pharmacokinetic parameters.

Formulation of Stable Oil-Based Cosmetic or Pharmaceutical Preparations

Due to the documented insolubility of orotic acid and the transient nature of its salts in topical formulations [4], the octyl ester is the preferred form for creating stable, non-aqueous creams, oils, or emulsions. Its selection is directly justified by the need to overcome the solubility and formulation stability failures of the parent compound.

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